Rituximab - 174722-31-7

Rituximab

Catalog Number: EVT-1485439
CAS Number: 174722-31-7
Molecular Formula: C6416H9874N1688O1987S44
Molecular Weight: Unspecified
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rituximab is a chimeric monoclonal antibody that specifically targets the CD20 antigen, a transmembrane protein predominantly found on the surface of pre-B and mature B lymphocytes. [] It is classified as an immunotherapeutic agent due to its ability to modulate the immune system by targeting and eliminating B cells. [] In scientific research, Rituximab is widely utilized as a tool to investigate the role of B cells in various physiological and pathological processes, as well as to develop novel therapeutic strategies for B cell-mediated diseases. [, , , , ]

Mechanism of Action

Rituximab binds to the CD20 antigen on the surface of B cells, triggering a series of events that lead to their elimination. [, , ] These mechanisms include:

  • Complement-dependent cytotoxicity (CDC): Rituximab binding to CD20 activates the complement cascade, leading to the formation of membrane attack complexes that lyse B cells. [, , ]
  • Antibody-dependent cellular cytotoxicity (ADCC): Rituximab-coated B cells are recognized by effector cells, such as natural killer cells and macrophages, through their Fc receptors, triggering the release of cytotoxic granules that kill the targeted B cells. [, , ]
  • Apoptosis: Rituximab binding to CD20 can induce direct signaling within B cells, leading to programmed cell death (apoptosis). [, ]

The relative contribution of each mechanism to B cell depletion varies depending on factors such as B cell type, tissue microenvironment, and rituximab concentration. [, ]

Applications
  • Investigating B cell function in immune responses: By depleting B cells, Rituximab allows researchers to study their role in various immune responses, such as antibody production, antigen presentation, and T cell regulation. [, , , , , ] This knowledge is crucial for understanding the pathogenesis of autoimmune diseases and developing new therapies.
  • Developing novel therapies for B cell-mediated diseases: Rituximab's success in treating B cell malignancies has spurred its application in other B cell-mediated diseases, including autoimmune disorders, inflammatory diseases, and transplant rejection. [, , , , , , , , , , , , , , , ] Studies are ongoing to optimize Rituximab dosing and combination therapies for improved efficacy and safety.
  • Preclinical models of human diseases: Rituximab is used in animal models to study the role of B cells in various diseases and to evaluate the efficacy of novel therapeutic interventions. [, , , ] These models provide valuable insights into disease pathogenesis and accelerate the development of new treatments.
  • Biomarker discovery and validation: Rituximab's ability to deplete B cells makes it a useful tool for identifying and validating biomarkers related to B cell activity. [, , , , , ] This information can be used for disease diagnosis, prognosis, and monitoring treatment response.
  • Rheumatoid arthritis: Rituximab has been shown to be effective in treating rheumatoid arthritis by depleting B cells and reducing inflammation in the synovial tissue. [, ] Studies are ongoing to identify biomarkers that predict response to Rituximab therapy and to investigate the long-term effects of B cell depletion on immune function.
  • Systemic lupus erythematosus: Rituximab has shown promise in treating lupus nephritis, a severe complication of systemic lupus erythematosus. [, ] Researchers are exploring the role of B cells in the pathogenesis of lupus and investigating the optimal dosing and timing of Rituximab therapy.
  • Transplant rejection: Rituximab is used as part of desensitization protocols to reduce the risk of antibody-mediated rejection in transplant recipients. [, ] Studies are underway to optimize Rituximab dosing and combination therapies to improve transplant outcomes.
Future Directions
  • Optimizing dosing and scheduling: Determining the optimal dosing and scheduling of Rituximab for various diseases remains a challenge. [, , ] Studies are ongoing to investigate individualized dosing strategies based on factors such as disease severity, B cell kinetics, and genetic polymorphisms.
  • Developing next-generation anti-CD20 antibodies: Efforts are underway to develop next-generation anti-CD20 antibodies with improved efficacy, safety, and pharmacokinetic profiles. [, , ] These antibodies may target different epitopes on CD20, enhance CDC or ADCC activity, or utilize novel drug delivery systems.
  • Combining Rituximab with other therapies: Combining Rituximab with other therapies, such as chemotherapy, targeted therapies, or immunomodulatory agents, may offer synergistic benefits in treating B cell-mediated diseases. [, , , , ] Clinical trials are ongoing to evaluate various combination strategies.
  • Understanding the long-term effects of B cell depletion: The long-term effects of B cell depletion on immune function and susceptibility to infections require further investigation. [, , , , ] Longitudinal studies are needed to assess the safety and durability of Rituximab therapy in various disease settings.

Ofatumumab

Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets a distinct epitope on CD20, a protein found on the surface of B cells []. This compound is known for its stronger complement-dependent cytotoxicity (CDC) compared to Rituximab [].

Loncastuximab Tesirine (Lonca)

Compound Description: Loncastuximab tesirine (Lonca) is an antibody-drug conjugate (ADC) designed to target CD19, a protein found on the surface of B cells []. It consists of a humanized anti-CD19 antibody linked to a pyrrolobenzodiazepine dimer toxin, a potent cytotoxic agent [].

Relevance: While Lonca targets a different B-cell surface protein (CD19) than Rituximab (CD20), both are used in the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). Research suggests that combining Lonca with Rituximab might enhance tumor control due to their complementary mechanisms of action [].

177Lu-DOTA-HH1

Compound Description: 177Lu-DOTA-HH1 is a radioimmunoconjugate (RIC) consisting of the anti-CD37 antibody HH1, linked to the radioisotope Lutetium-177 []. This compound targets CD37, a protein highly expressed on B-cell lymphoma cells [].

Relevance: While Rituximab targets CD20, 177Lu-DOTA-HH1 targets CD37, offering an alternative therapeutic approach for non-Hodgkin's B-cell lymphomas, especially in cases where resistance to anti-CD20 therapies like Rituximab emerges [].

CC-5013 and CC-4047 (Immunomodulatory Drugs - IMiDs)

Compound Description: CC-5013 and CC-4047 are potent immunomodulatory drugs (IMiDs), structurally similar to Thalidomide, but significantly more potent []. They are thought to exert antitumor activity by modulating the immune system, potentially by activating NK cells, altering cytokine profiles, and inhibiting angiogenesis [].

Relevance: Although structurally dissimilar to Rituximab, these IMiDs demonstrate synergistic antitumor activity when combined with Rituximab in preclinical lymphoma models []. This synergy is thought to arise from IMiD-mediated enhancement of NK cell function, which boosts Rituximab's efficacy [].

Anti-CD47 Antibody

Compound Description: Anti-CD47 antibodies are a class of therapeutic antibodies that block the function of CD47, a "don't eat me" signal expressed on the surface of various cells, including cancer cells []. Blocking CD47 can render cancer cells more susceptible to phagocytosis by macrophages [].

Relevance: While Rituximab directly targets B cells, anti-CD47 antibodies enhance the immune system's ability to eliminate tumor cells, including those found in B-cell lymphomas []. Combining anti-CD47 antibodies with Rituximab leads to synergistic elimination of B-cell lymphoma cells in preclinical models, highlighting a promising combination therapy approach [].

Properties

CAS Number

174722-31-7

Product Name

Rituximab

Molecular Formula

C6416H9874N1688O1987S44

Molecular Weight

Unspecified

Synonyms

Retuxin;Rituxan;Mabthera;Mab thera;Hsdb 7455;Unii-4F4X42syq6;Immunoglobulin G1;Rituximab (anti-CD20);Ig gamma-1 chain C region;Rituximab - 10mg/ml solution

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.